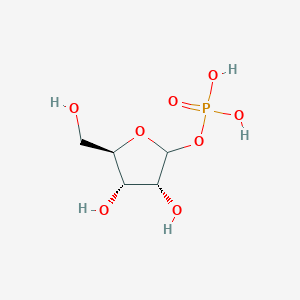
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-3-phenylacrylamide is a chemical compound that has been widely studied for its potential applications in scientific research. The synthesis method of this compound involves the reaction of 1,3-dimethyl-5-phenyl-2-pyrazoline with N-methyl-3-phenylacrylamide.
Wirkmechanismus
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-3-phenylacrylamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes by binding to their active sites. It has also been shown to have fluorescent properties that may be useful for detecting metal ions.
Biochemical and Physiological Effects:
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-3-phenylacrylamide has been shown to have inhibitory effects on certain enzymes such as acetylcholinesterase. It has also been shown to have fluorescent properties that may be useful for detecting metal ions. However, the biochemical and physiological effects of this compound are not well understood and require further study.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-3-phenylacrylamide in lab experiments include its potential use as an inhibitor of certain enzymes and as a fluorescent probe for the detection of metal ions. However, its limitations include the need for further study to fully understand its mechanism of action and its potential side effects.
Zukünftige Richtungen
For the study of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-3-phenylacrylamide include further investigation of its potential applications as an inhibitor of enzymes and as a fluorescent probe for the detection of metal ions. Additionally, further study is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis method of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-3-phenylacrylamide involves the reaction of 1,3-dimethyl-5-phenyl-2-pyrazoline with N-methyl-3-phenylacrylamide. The reaction is catalyzed by a base such as triethylamine, and the product is obtained by column chromatography. The yield of the product is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-3-phenylacrylamide has been studied for its potential applications in scientific research. It has been shown to have inhibitory effects on certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
Produktname |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-3-phenylacrylamide |
|---|---|
Molekularformel |
C21H21N3O2 |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
(E)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-methyl-3-phenylprop-2-enamide |
InChI |
InChI=1S/C21H21N3O2/c1-16-20(21(26)24(23(16)3)18-12-8-5-9-13-18)22(2)19(25)15-14-17-10-6-4-7-11-17/h4-15H,1-3H3/b15-14+ |
InChI-Schlüssel |
KPNFAOBGLSSDKU-CCEZHUSRSA-N |
Isomerische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C(=O)/C=C/C3=CC=CC=C3 |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C(=O)C=CC3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C(=O)C=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid](/img/structure/B227718.png)
![2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid](/img/structure/B227745.png)

![2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B227750.png)
![N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide](/img/structure/B227751.png)


![isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate](/img/structure/B227774.png)
![[3-Benzoyloxy-2-methoxy-5-(4-methylphenyl)sulfonyloxyoxan-4-yl] benzoate](/img/structure/B227791.png)

![5-(2-bromophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227803.png)
![5-(2-bromophenyl)-1,3-dimethyl-6-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227804.png)
